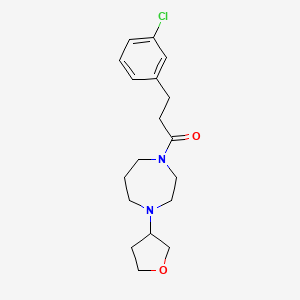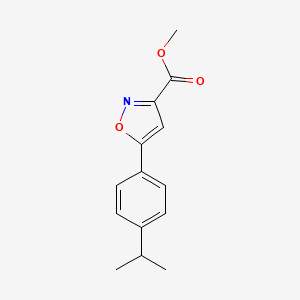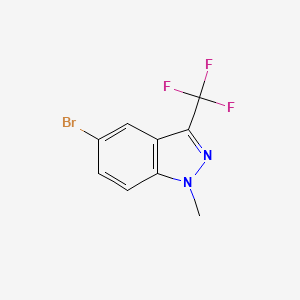
3-(3-Chlorophenyl)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chlorophenyl)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)propan-1-one is a chemical compound that belongs to the class of benzodiazepines. It has gained significant attention in scientific research due to its potential therapeutic applications, particularly in the treatment of anxiety disorders.
Aplicaciones Científicas De Investigación
Organic Synthesis and Receptor Probes
One area of application involves the synthesis of complex molecules for probing specific biological interactions. For instance, alpha-nitro ketones, related to the structure , have been utilized to create compounds to probe Drosophila nicotinic acetylcholine receptor interactions (Zhang, Tomizawa, & Casida, 2004). These synthesized compounds, including tetrahydrothiophene and tetrahydrofuran derivatives, offer insights into insecticide action and receptor functionality.
Photocatalysis
In photocatalysis, derivatives of tetrahydrofuran, a structural component of the compound , have been used in studies to facilitate C−H functionalization of aliphatic compounds via unusual photochemical reactions of diazoketones. This process allows for the modification of simple aliphatic compounds, expanding the toolkit for synthetic organic chemistry (Rodina, Galkina, Maas, Platz, & Nikolaev, 2016).
Spectroscopic Analysis
Spectroscopic analysis is another significant application area, with studies employing vibrational spectroscopy techniques like FT-IR and FT-Raman to investigate the molecular structure and dynamics of similar compounds. These studies provide deep insights into the electronic and structural properties, aiding in the development of materials with specific characteristics (Kuruvilla, Prasana, Muthu, & George, 2018).
Material Science
In material science, research into the properties of polymers incorporating tetrahydrofuran units has led to the development of new materials with potential applications in electrochromics and other technologies. These studies focus on creating materials with specific optical and electrical properties, useful in various industrial applications (Reeves, Grenier, Argun, Çırpan, McCarley, & Reynolds, 2004).
Antibacterial Studies
Lastly, novel heterocyclic compounds incorporating structural elements related to the target compound have shown promising antibacterial activity. This research opens up new avenues for the development of antimicrobial agents, highlighting the potential of such molecules in addressing global health challenges (Mehta, 2016).
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O2/c19-16-4-1-3-15(13-16)5-6-18(22)21-9-2-8-20(10-11-21)17-7-12-23-14-17/h1,3-4,13,17H,2,5-12,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTNSURZZXOSBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)CCC2=CC(=CC=C2)Cl)C3CCOC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-Chlorophenyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2382773.png)





![2-Chloro-5-cyclopropyl-N-(6-methyl-4-phenyl-2H-pyrazolo[3,4-c]pyrazol-3-yl)pyridine-3-carboxamide](/img/structure/B2382783.png)

![3-[(2-Ethylpiperidin-1-yl)carbonyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B2382787.png)
![1-(4-ethylbenzyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2382788.png)
![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(3-isopropoxypropyl)-1H-pyrrol-3(2H)-one](/img/structure/B2382790.png)

![2-Amino-4-(4-ethoxy-3-methoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2382793.png)
